(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride

Vue d'ensemble

Description

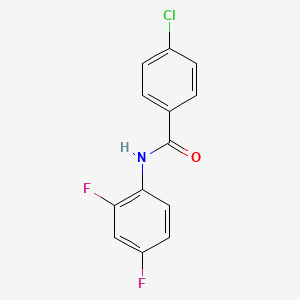

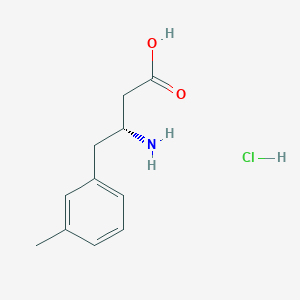

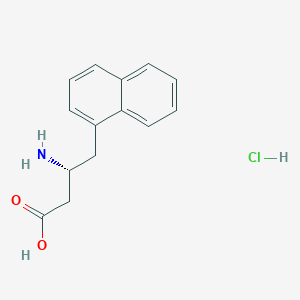

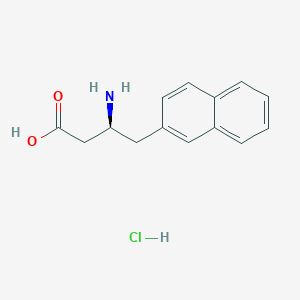

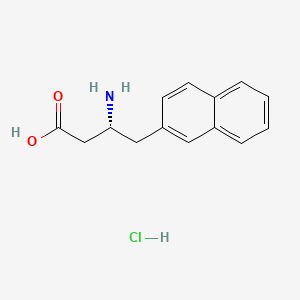

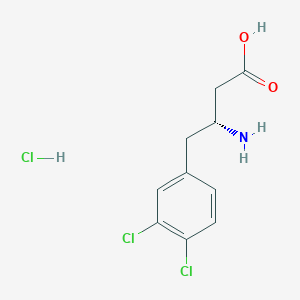

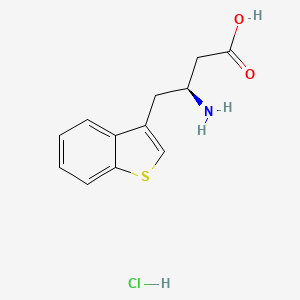

“(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride” is a chemical compound with a molecular weight of 271.76 . It is also known as “4-(3-Benzothienyl)-L-beta-homoalanine hydrochloride salt” and "(S)-2-amino-4-(3-benzothienyl)butanoic acid hydrochloride salt" .

Synthesis Analysis

The synthesis of this compound involves the use of orthogonal translation, where a specific amino acid in a protein is replaced with another . For example, in a study, Trp288 in Synechocystis OCP was replaced with 3-benzothienyl-L-alanine (BTA), thereby exchanging the imino nitrogen for a sulphur atom .Molecular Structure Analysis

The molecular structure of this compound includes a benzothienyl group attached to the beta carbon of an alanine residue . The molecular formula is C12H13NO2S.HCl .Chemical Reactions Analysis

The compound is used in proteomics studies and solid phase peptide synthesis techniques . The Fmoc group is typically removed with a base such as pyridine .Physical And Chemical Properties Analysis

The compound is a white to pale cream fused solid . and is stored at temperatures between 0-8°C .Applications De Recherche Scientifique

Carcinogen Metabolite Biomarkers

Research on human urinary carcinogen metabolites, including various acids and compounds found in smokers or individuals exposed to tobacco smoke, emphasizes the importance of identifying specific biomarkers for investigating cancer and tobacco use. These studies illustrate the potential for compounds, possibly similar in nature to "(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride," to serve as biomarkers or therapeutic agents in cancer research or treatment (Hecht, 2002).

Chlorogenic Acid and Health

Research on Chlorogenic Acid (CGA), a phenolic compound, highlights its various biological and pharmacological effects, including antioxidant, anti-inflammatory, and anti-diabetic properties. This suggests that compounds with antioxidant properties, akin to CGA or "(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride," could be explored for their health benefits and therapeutic potential (Naveed et al., 2018).

Advanced Oxidation Processes

Investigations into advanced oxidation processes (AOPs) for treating pollutants like acetaminophen highlight the importance of understanding the degradation pathways and by-products of chemical compounds. Such research is crucial for environmental chemistry and could be relevant for studying the environmental impact and degradation of "(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride" (Qutob et al., 2022).

Bioactive Peptides from Protein Hydrolysis

The production and antioxidant activity of bioactive peptides derived from animal, plant, and fungal sources through enzymatic hydrolysis demonstrate the potential of using biochemical methods to derive valuable compounds from natural sources. This area could be relevant for exploring the bioactivities of derivatives from "(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride" for health and nutritional applications (Czelej et al., 2022).

Antibacterial Compounds from Cyanobacteria

The study of antibacterial, antifungal, and antimycobacterial compounds from cyanobacteria underscores the vast potential of natural products in drug discovery. Exploring similar natural or synthetic compounds, such as "(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride," could lead to the identification of new therapeutic agents (Swain et al., 2017).

Mécanisme D'action

Target of Action

The primary target of (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride, also known as 3-Benzothienyl-L-alanine, is the mitochondrial ribosome . The ribosome plays a crucial role in protein synthesis within the cell.

Mode of Action

3-Benzothienyl-L-alanine is a peptidomimetic that effectively inhibits mitochondrial translation by binding to the ribosome in a manner similar to natural amino acids . Specifically, it binds to the formyl group at position 37 of proteins , thereby blocking the synthesis of proteins necessary for mitochondrial functionality .

Biochemical Pathways

The compound affects the protein synthesis pathway in mitochondria by inhibiting the translation process . This results in a decrease in the production of proteins necessary for mitochondrial functionality

Result of Action

The primary molecular effect of (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride is the inhibition of mitochondrial protein synthesis . This can lead to a decrease in mitochondrial functionality, potentially affecting a wide range of cellular processes that rely on these organelles.

Orientations Futures

Propriétés

IUPAC Name |

(3S)-3-amino-4-(1-benzothiophen-3-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S.ClH/c13-9(6-12(14)15)5-8-7-16-11-4-2-1-3-10(8)11;/h1-4,7,9H,5-6,13H2,(H,14,15);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZKGWWYBOKXAS-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CS2)C[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375849 | |

| Record name | (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

331847-09-7, 270063-44-0 | |

| Record name | Benzo[b]thiophene-3-butanoic acid, β-amino-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331847-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.